4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene
Overview
Description
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene is an organic compound with the molecular formula C8H5Cl2F3O. This compound is characterized by the presence of both chloro and trifluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene typically involves the reaction of 4-chlorophenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 4-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid.
Reduction: Formation of 4-(2-chloro-1,1,2-trifluoroethoxy)benzene.
Scientific Research Applications
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene
- 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
Uniqueness
4-(2-Chloro-1,1,2-trifluoroethoxy)chlorobenzene is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNCZHLUYGVKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)Cl)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229450 | |
Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-65-5 | |
Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701229450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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